CI-988

Descripción general

Descripción

Tiene una IC50 de 1,7 nM para el receptor 2 de colecistoquinina de la corteza del ratón y muestra una selectividad superior a 1600 veces para el receptor 2 de colecistoquinina en comparación con el receptor 1 de colecistoquinina . PD-134308 se ha estudiado por sus efectos ansiolíticos y antitumorales .

Aplicaciones Científicas De Investigación

PD-134308 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los receptores de colecistoquinina y sus antagonistas.

Biología: PD-134308 se utiliza en investigaciones que involucran la modulación de los receptores de colecistoquinina en varios sistemas biológicos.

Mecanismo De Acción

PD-134308 ejerce sus efectos uniéndose selectivamente y antagonizando los receptores 2 de colecistoquinina. Este antagonismo inhibe la función normal del receptor, que incluye la modulación de las vías de la ansiedad y el crecimiento tumoral. Los objetivos moleculares de PD-134308 son principalmente los receptores 2 de colecistoquinina, y las vías involucradas incluyen las relacionadas con la ansiedad y la proliferación tumoral .

Métodos De Preparación

La síntesis de PD-134308 implica varios pasos, incluida la formación de intermedios clave y su posterior acoplamiento. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle.

Análisis De Reacciones Químicas

PD-134308 se somete a varias reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son cruciales para modificar los grupos funcionales presentes en el compuesto.

Reacciones de sustitución: Los reactivos comunes utilizados en estas reacciones incluyen halógenos y nucleófilos, lo que lleva a la formación de diferentes derivados de PD-134308.

Productos principales: El producto principal de estas reacciones es el propio antagonista del receptor 2 de colecistoquinina, con posibles subproductos menores dependiendo de las condiciones de reacción.

Comparación Con Compuestos Similares

PD-134308 se compara con otros antagonistas del receptor de colecistoquinina como:

YM022: Otro antagonista del receptor 2 de colecistoquinina con selectividad y potencia similares.

YF476: Conocido por su alta afinidad por los receptores 2 de colecistoquinina.

AG041R: Un ligando del receptor de colecistoquinina con propiedades de unión distintas.

L-740,093: Otro antagonista selectivo del receptor 2 de colecistoquinina.

JB93182: Un compuesto con características de unión al receptor similares.

PD136450: Otro antagonista del receptor de colecistoquinina con propiedades comparables .

PD-134308 es único debido a su alta selectividad para los receptores 2 de colecistoquinina y sus potentes efectos ansiolíticos y antitumorales .

Propiedades

IUPAC Name |

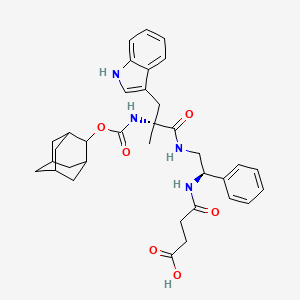

4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQSSYMRZKLFDR-ZABPBAJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701099873 | |

| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130332-27-3 | |

| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130332-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI-988 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130332273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CI-988 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2637PDX9SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of CI-988?

A1: this compound acts as a potent and selective antagonist of the cholecystokinin B receptor (CCK-B receptor). [, , ]

Q2: How does this compound interact with the CCK-B receptor?

A2: While the precise binding mechanism remains to be fully elucidated, this compound competitively inhibits the binding of cholecystokinin (CCK) and gastrin, the endogenous ligands, to the CCK-B receptor. [, , ] This interaction prevents the activation of downstream signaling pathways normally initiated by CCK and gastrin.

Q3: What are the downstream effects of CCK-B receptor antagonism by this compound?

A3: Antagonism of the CCK-B receptor by this compound has been shown to:

- Reduce anxiety-like behavior: Studies in rodents have demonstrated that this compound can produce anxiolytic-like effects in various anxiety models. [, , ]

- Modulate dopamine neuronal activity: this compound appears to influence dopamine neuronal activity in the substantia nigra, potentially by altering the response to dopamine agonists. [, ]

- Influence pain perception: Research suggests that this compound might play a role in modulating pain perception, particularly in the context of neuropathic pain and morphine analgesia. [, ]

- Affect cell proliferation: In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, including small cell lung cancer and colon cancer cells. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C36H44N4O6, and its molecular weight is 616.75 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While specific spectroscopic data may not be comprehensively detailed in the provided research, analytical methods like high-performance liquid chromatography (HPLC) with fluorescence detection have been employed for its characterization and quantification. []

Q6: How do structural modifications of this compound affect its CCK-B receptor affinity?

A6: Research indicates that specific structural elements within this compound are crucial for its CCK-B receptor binding affinity and selectivity. For example:

- Indole Moiety: Modifications to the indole ring can significantly impact CCK-B receptor affinity. []

- Acid Mimics: Studies exploring acid mimics of this compound highlight the importance of pKa values, charge distribution, and geometry for optimal binding. []

- Stereochemistry: The stereochemistry of this compound is essential for its activity. Enantiomers of this compound display distinct receptor selectivity profiles. []

Q7: What is known about the pharmacokinetic profile of this compound?

A7: Research suggests that this compound exhibits low oral bioavailability in both rodents and non-rodent species. This has been attributed to poor absorption and efficient hepatic extraction. [] Efforts have been made to develop analogs with improved pharmacokinetic properties.

Q8: Does this compound cross the blood-brain barrier?

A8: Yes, this compound has been shown to penetrate the blood-brain barrier, which is crucial for its central nervous system effects. []

Q9: What in vitro models have been used to investigate the effects of this compound?

A9: Several in vitro models have been employed, including:

- Radioligand Binding Assays: To assess the binding affinity of this compound to CCK-A and CCK-B receptors. [, ]

- Cell Proliferation Assays: To investigate the effects of this compound on the growth of various cancer cell lines. [, , ]

- Isolated Tissue Preparations: To evaluate the impact of this compound on CCK-mediated responses in tissues like the gallbladder. [, ]

Q10: What animal models have been used to study the effects of this compound?

A10: Various animal models have been utilized, including:

- Rodent Anxiety Models: The elevated X-maze and other behavioral paradigms have been used to assess the anxiolytic-like effects of this compound. [, ]

- Pain Models: Models of neuropathic pain and morphine tolerance have been employed to investigate the role of this compound in pain modulation. [, , , ]

- Models of Cancer Growth: Xenograft models have been used to study the effects of this compound on tumor growth in vivo. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.